1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O2/c17-11-1-2-13(12(18)9-11)21-16(24)20-10-14-19-4-3-15(22-14)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVWVWXQZCICLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative, followed by the introduction of the morpholinopyrimidine moiety. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorophenyl urea derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves binding to a specific molecular target, such as an enzyme or receptor. This binding can inhibit the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea with structurally or functionally related urea derivatives, focusing on synthetic yields, physicochemical properties, and structural motifs.
Structural Analogues from Fluconazole-Based Derivatives ()
Compounds 8d–8g in share the 2,4-difluorophenylurea motif but incorporate a 1,3,4-thiadiazole-thioether linker and a triazole-containing side chain. Key differences include:
- Core Structure : The target compound uses a pyrimidine-morpholine core, whereas 8d–8g feature thiadiazole and triazole rings. The pyrimidine-morpholine system may enhance metabolic stability compared to thiadiazole, which is prone to oxidation .
- Melting Points : Melting points for 8d–8g range from 145–160°C, indicating moderate crystallinity. The morpholine-pyrimidine core in the target compound may lower melting points due to increased flexibility, though this requires experimental validation .
Urea Derivatives with Pyridine/Thioether Linkers ()
Compound 7n () contains a pyridine-thioether group and a chloro-trifluoromethylphenyl substituent. Comparatively:
- Electron-Withdrawing Groups : The trifluoromethyl and chloro groups in 7n increase lipophilicity (logP) relative to the target compound’s difluorophenyl group. This may enhance membrane permeability but reduce aqueous solubility .
- Linker Chemistry : The thioether in 7n could confer susceptibility to metabolic oxidation, whereas the morpholine-pyrimidine linker in the target compound is likely more stable in vivo .
Triazine-Containing Urea Derivatives ( and )
describes a triazine-piperidine urea derivative (18), while synthesizes 14, a dimorpholino-triazine analog with a 2,4-difluorophenylurea group:
- Triazine vs. Pyrimidine Cores : Compound 14 () uses a triazine core with dual morpholine substituents, achieving 97.5% HPLC purity but a low yield (27%). The target compound’s pyrimidine core may offer synthetic advantages, as pyrimidines are more commonly utilized in drug discovery for their balanced physicochemical properties .
- Molecular Weight : Compound 14 has a molecular weight of 498.4 g/mol, nearing the upper limit for drug-likeness (typically <500 g/mol). The target compound’s molecular weight is likely lower, favoring oral bioavailability .
Data Tables
Table 2: Functional Group Impact on Properties
Key Research Findings
- Synthetic Feasibility : Morpholine-containing compounds (e.g., 14 ) exhibit lower yields compared to thiadiazole analogs, suggesting greater synthetic complexity for the target compound .
- Drug-Likeness : The target compound’s estimated molecular weight (~400 g/mol) and absence of metabolically labile groups (e.g., thioethers) position it favorably for further development .
- Biological Implications : While focuses on antifungal agents, the target compound’s morpholine-pyrimidine core may broaden its applicability to kinase inhibition or anticancer research, given the prevalence of morpholine in kinase-targeted drugs .
Biological Activity
1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a compound that has garnered attention for its potential biological activity, particularly as an enzyme inhibitor. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative. The introduction of the morpholinopyrimidine moiety is achieved through a subsequent reaction step. Common solvents used include dichloromethane and dimethylformamide, often in the presence of catalysts like triethylamine to enhance yield and purity.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H17F2N5O2 |
| Molecular Weight | 335.33 g/mol |
| CAS Number | 1797670-41-7 |
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. It is believed to bind to specific molecular targets such as kinases, inhibiting their activity and affecting cellular processes like proliferation and apoptosis. This mechanism is particularly relevant in cancer biology, where dysregulated kinase activity can contribute to tumor growth and metastasis .
Therapeutic Potential
Research has indicated that this compound may have therapeutic applications in treating various cancers by targeting proteins involved in cell cycle regulation and apoptosis. For instance, it has been studied as a potential inhibitor of Polo-like kinase 4 (PLK4), which plays a crucial role in centriole duplication and is often overexpressed in cancer cells . Inhibition of PLK4 can lead to centrosome loss and ultimately induce cell cycle arrest in cancer cells with intact p53 pathways.
Case Studies
- Inhibition of PLK4 : A study demonstrated that compounds similar to this compound effectively inhibited PLK4 activity in various cancer cell lines. This inhibition resulted in reduced cell proliferation rates and increased apoptosis in cells with mutations affecting the p53 pathway .
- Anti-inflammatory Activity : Related derivatives have shown promise in reducing inflammation by inhibiting nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications beyond oncology, including inflammatory diseases .
Similar Compounds
| Compound Name | Mechanism of Action | Therapeutic Application |
|---|---|---|
| 1-(2,4-Difluorophenyl)-3-(pyrimidin-2-yl)urea | Enzyme inhibition | Cancer treatment |
| 1-(2,4-Difluorophenyl)-3-(4-morpholinophenyl)urea | Enzyme inhibition | Cancer treatment |
Uniqueness of this compound
This compound's unique structure allows for specific binding properties that may confer distinct biological activities not observed in other similar compounds. The combination of difluorophenyl and morpholinopyrimidine moieties enhances its potential as a selective inhibitor against specific targets within cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
